6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide is a small molecule identified through in silico docking studies as a potential antagonist of misregulated Gsα proteins [ [], [] ]. While its source and classification are not explicitly mentioned in the provided papers, its primary role in scientific research lies in its potential to treat diseases caused by activating mutations in Gsα, such as McCune-Albright Syndrome (MAS) [ [], [] ].
Applications
The primary application of this compound in scientific research is its potential use as a lead compound for developing drugs targeting diseases caused by activating mutations in Gsα [ [], [] ]. Specifically, it shows promise for treating MAS, a rare genetic disorder characterized by bone deformities, hormonal imbalances, and skin pigmentation abnormalities [ [], [] ].
Related Compounds
Relevance: This compound shares the central 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl unit with N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide. The presence of different substituents on the core ring system highlights the potential for modifications at these positions to explore structure-activity relationships.
Relevance: Similar to N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, this compound contains the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. The variations in the substituents attached to the core structure suggest a possible avenue for exploring different side chains and their influence on biological activity.
Relevance: The compound shares the 6-oxo-1,6-dihydropyridazine scaffold with N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, highlighting the importance of this specific heterocyclic motif in medicinal chemistry. The presence of the benzyl substituent in both compounds further suggests its potential role in binding interactions.
Relevance: This compound, while structurally distinct from N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, provides insights into the potential for incorporating diverse substituents, such as the 2,6-dichlorobenzyl group, into the pyridazine ring system. Studying the impact of such modifications on biological activity can guide the design of novel compounds.
Relevance: The presence of the piperidine-3-carboxamide moiety in both this series of compounds and N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide suggests the potential significance of this structural feature for biological activity. It also highlights the possibility of exploring various substitutions on the phenyl ring to modulate the compound's properties.
Relevance: LAH-1 shares the central 1-(phenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide core with N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide. The presence of different substituents, particularly the piperidine-3-carboxamide group in the target compound and the complex substituted phenyl group in LAH-1, provides insights into potential areas for structural modification and exploration of structure-activity relationships.
Relevance: Though structurally different from N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, these compounds showcase the versatility of using heterocyclic carboxamide derivatives as building blocks for synthesizing diverse libraries of compounds. This approach could be explored to generate new analogs of the target compound with potentially enhanced biological activities. ,
Relevance: While structurally distinct from N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, Compound A (+) shares the presence of a fluorine atom in the para position of the benzyl substituent. This similarity suggests that fluorine substitution at this specific position might be tolerated and could influence the compound's physicochemical or biological properties.
Relevance: MK-0518, similar to Compound A(+), highlights the significance of the 4-fluorobenzyl substituent in the context of biological activity, particularly in inhibiting HIV integrase. This further emphasizes the potential role of fluorine substitution in modulating the pharmacological profile of compounds related to N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide.
Relevance: Although structurally distinct from N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, VUF11211 provides valuable insights into the design and development of small-molecule modulators for chemokine receptors. The successful radiolabeling of VUF11211 to create [3H]VUF11211 further highlights its utility in studying CXCR3 pharmacology and screening for novel allosteric modulators. ,
Relevance: Both this compound and N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide share a 6-oxo-1,6-dihydropyridazine-3-carboxamide core, highlighting the importance of this structural motif in medicinal chemistry. The variations in the substituents attached to this core, specifically the N-(2-carbamoylphenyl)-piperidine-3-carboxamide group in the target compound and the {[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl} group in this compound, provide valuable insights into potential areas for structural modification and further exploration of structure-activity relationships. , , ,
Relevance: This compound shares the 6-oxo-1,6-dihydropyridazine-3-carboxamide core with both N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide and the previously described 6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide. The presence of different substituents at the nitrogen atom of the carboxamide group provides further evidence for the flexibility of this position in accommodating various chemical moieties. Exploring a range of substituents at this position could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties. , , ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.